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Compound of Interest

Compound Name: Thalidomide-5-OH

Cat. No.: B1239145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic pathways involved in the

formation of 5-hydroxythalidomide (5-OH thalidomide), with a specific focus on validating the

role of Cytochrome P450 2C19 (CYP2C19). The information presented is supported by

experimental data from in vitro and clinical studies.

Executive Summary
Thalidomide undergoes biotransformation through both non-enzymatic hydrolysis and

cytochrome P450 (CYP) enzyme-mediated hydroxylation. While non-enzymatic hydrolysis is a

major route of thalidomide breakdown, enzymatic hydroxylation is crucial for the formation of its

pharmacologically active and potentially toxic metabolites, including 5-hydroxythalidomide.

Extensive research has identified CYP2C19 as the primary enzyme responsible for the 5-

hydroxylation of thalidomide in humans. However, other CYP isoforms, notably CYP3A4 and

CYP3A5, also contribute to this metabolic pathway, albeit to a lesser extent. This guide

compares the roles of these enzymes, presenting key experimental data and methodologies to

support their validation.

Data Presentation
Table 1: In Vitro Metabolism of Thalidomide to 5-
Hydroxythalidomide by Various Human CYP Isozymes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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